2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4,6-diiodophenol
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Overview
Description
2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4,6-diiodophenol is a Schiff base compound Schiff bases are a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4,6-diiodophenol typically involves the condensation reaction between 2,3-dichloroaniline and 4,6-diiodosalicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or imines.
Scientific Research Applications
2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4,6-diiodophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug design due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4,6-diiodophenol involves its ability to coordinate with metal ions through its imine and phenolic groups. This coordination can lead to the formation of stable metal complexes that exhibit unique chemical and biological properties. The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2,4-Dichlorophenyl)imino]methyl]-6-methoxyphenol
- 2-[(E)-[(2,5-Dichlorophenyl)imino]methyl]phenol
- 2-[(E)-[(3,5-Dichlorophenyl)imino]methyl]-1,2-benzenediol
Uniqueness
2-[(E)-[(2,3-Dichlorophenyl)imino]methyl]-4,6-diiodophenol is unique due to the presence of both dichlorophenyl and diiodophenol groups, which can enhance its reactivity and potential applications in various fields. The combination of these halogen atoms can lead to unique electronic and steric properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H7Cl2I2NO |
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Molecular Weight |
517.91 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C13H7Cl2I2NO/c14-9-2-1-3-11(12(9)15)18-6-7-4-8(16)5-10(17)13(7)19/h1-6,19H |
InChI Key |
WPHHPNHKMWALOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
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